molecular formula C7H4ClFO3S B2675521 4-Fluoro-3-formylbenzenesulfonyl chloride CAS No. 2470439-45-1

4-Fluoro-3-formylbenzenesulfonyl chloride

Cat. No.: B2675521
CAS No.: 2470439-45-1
M. Wt: 222.61
InChI Key: YNSMBBVTQZDBRC-UHFFFAOYSA-N
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Description

4-Fluoro-3-formylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H4ClFO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the fourth position and a formyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-formylbenzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-3-formylbenzene. One common method is the reaction of 4-fluoro-3-formylbenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-formylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Sodium borohydride in methanol or ethanol is a typical reducing agent.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions is often employed.

Major Products Formed

    Sulfonamide: Formed from the reaction with amines.

    Sulfonate Ester: Formed from the reaction with alcohols.

    Sulfonothioate: Formed from the reaction with thiols.

    Hydroxymethyl Derivative: Formed from the reduction of the formyl group.

    Carboxylic Acid: Formed from the oxidation of the formyl group.

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

4-fluoro-3-formylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSMBBVTQZDBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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